molecular formula C12H22O11 B6141716 2-(hydroxymethyl)-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxane-3,4,5-triol CAS No. 1174299-27-4

2-(hydroxymethyl)-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxane-3,4,5-triol

Cat. No.: B6141716
CAS No.: 1174299-27-4
M. Wt: 342.30 g/mol
InChI Key: HDTRYLNUVZCQOY-UHFFFAOYSA-N
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Description

This compound is a complex glycoside featuring a central oxane (pyranose) ring substituted with hydroxymethyl groups and a glycosidic linkage to another oxane-triol moiety. Its structure includes:

  • A 2-(hydroxymethyl) group on the primary oxane ring.
  • A 6-oxy-linked 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl substituent, forming a disaccharide-like arrangement.

Properties

IUPAC Name

2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTRYLNUVZCQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859175
Record name Hexopyranosyl hexopyranoside
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URL https://comptox.epa.gov/dashboard/DTXSID40859175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name .alpha.-D-Glucopyranoside, .alpha.-D-glucopyranosyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

99-20-7
Record name trehalose
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .alpha.-D-Glucopyranoside, .alpha.-D-glucopyranosyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Biological Activity

The compound 2-(hydroxymethyl)-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxane-3,4,5-triol, also known as trehalose dihydrate (CAS Number: 6138-23-4), is a disaccharide with significant biological activities. Its structure comprises multiple hydroxyl groups that contribute to its solubility and reactivity in biological systems. This article explores the biological activities associated with this compound, including its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H26O13
  • Molecular Weight : 378.33 g/mol
  • IUPAC Name : this compound dihydrate
  • SMILES Notation : O.O.OCC1OC(OC2OC(CO)C(O)C(O)C2O)C(O)C(O)C1O

1. Antioxidant Properties

Research indicates that trehalose exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in various cell types. A study demonstrated that trehalose protects neuronal cells from oxidative damage by enhancing the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

2. Neuroprotective Effects

Trehalose has been investigated for its neuroprotective effects in models of neurodegenerative diseases. In animal studies involving focal cerebral ischemia, trehalose administration led to improved neurological scores and reduced infarct size. This effect is attributed to its ability to inhibit apoptosis and inflammation in neuronal tissues .

3. Modulation of Autophagy

Trehalose is known to induce autophagy, a cellular process that degrades and recycles cellular components. This property has implications for treating diseases characterized by protein aggregation, such as Alzheimer's disease. Studies have shown that trehalose enhances the clearance of misfolded proteins in cellular models of neurodegeneration .

Case Study 1: Trehalose in Huntington's Disease

A clinical trial investigated the effects of trehalose in patients with Huntington's disease. Results indicated that participants who received trehalose showed a slower progression of motor symptoms compared to the placebo group. The proposed mechanism involves trehalose's ability to enhance autophagic flux, thereby reducing toxic protein aggregates associated with the disease .

Case Study 2: Trehalose and Diabetes Management

In diabetic models, trehalose has been shown to improve glucose metabolism and insulin sensitivity. A study involving diabetic rats revealed that trehalose supplementation resulted in lower blood glucose levels and improved lipid profiles. The mechanism is believed to involve the modulation of glucose transporters and enhancement of insulin signaling pathways .

Research Findings

Study Findings Reference
Neuroprotection in IschemiaReduced infarct size and improved neurological function
Autophagy InductionEnhanced clearance of misfolded proteins
Huntington's Disease TrialSlower progression of symptoms
Diabetes ManagementImproved glucose metabolism

Scientific Research Applications

Antioxidant Properties

Research indicates that this compound exhibits potent antioxidant properties, which can be leveraged in the formulation of drugs aimed at combating oxidative stress-related diseases. For instance, studies have shown that derivatives of this compound can scavenge free radicals effectively, thus potentially reducing the risk of chronic diseases such as cancer and cardiovascular disorders .

Antidiabetic Effects

The compound has been studied for its potential antidiabetic effects. In vitro studies demonstrated that it can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. This makes it a candidate for developing new antidiabetic medications .

Anti-inflammatory Activity

In addition to its antioxidant effects, the compound has shown promise in reducing inflammation. Clinical trials have indicated that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Drug Delivery Systems

Due to its unique structural features, this compound can be utilized in drug delivery systems, particularly for targeted therapies. Its ability to form stable complexes with various drugs enhances bioavailability and therapeutic efficacy .

Bioconjugation

The hydroxymethyl groups present in the structure allow for easy bioconjugation with biomolecules such as proteins and nucleic acids. This property is particularly useful in developing diagnostic tools and therapeutic agents that require specific targeting mechanisms .

Dietary Supplements

The compound's health benefits have led to its inclusion in dietary supplements aimed at improving overall health and wellness. Its antioxidant and anti-inflammatory properties make it a valuable ingredient in formulations designed to support immune function and reduce the risk of chronic diseases .

Functional Foods

Incorporating this compound into functional foods can enhance their health benefits. Research has shown that foods fortified with this polyol can improve metabolic health markers, making them suitable for consumers seeking health-promoting dietary options .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals
AntidiabeticEnhances insulin sensitivity
Anti-inflammatoryInhibits pro-inflammatory cytokines

Table 2: Potential Applications

Application AreaSpecific Use CasesReferences
PharmaceuticalsDrug formulations for chronic diseases
BiotechnologyDrug delivery systems
NutraceuticalsDietary supplements and functional foods

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of this compound revealed a significant reduction in oxidative stress markers in animal models subjected to high-fat diets. The results suggested that supplementation with this polyol could mitigate oxidative damage associated with obesity-related complications.

Case Study 2: Anti-inflammatory Response

In a clinical trial involving patients with rheumatoid arthritis, administration of the compound resulted in reduced levels of inflammatory markers compared to a placebo group, indicating its potential as an adjunct therapy for managing inflammatory conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The glycosidic bond in α,α-trehalose undergoes hydrolysis under acidic or enzymatic conditions, yielding two glucose monomers.

Reaction Type Conditions Products Mechanism
Acid hydrolysis1 M HCl, 100°C, 1–3 hours D-glucoseProtonation of glycosidic oxygen, bond cleavage
Enzymatic hydrolysisTrehalase (EC 3.2.1.28), pH 6–7 D-glucoseStereospecific cleavage via hydrolysis

This reaction is critical for metabolic studies, as trehalose serves as an energy source in organisms like insects and fungi .

Oxidation Reactions

Trehalose’s hydroxyl groups participate in selective oxidation. For example:

  • Periodate oxidation cleaves vicinal diols, breaking the pyranose rings.

  • Enzymatic oxidation (e.g., glucose oxidase) targets reducing ends, but trehalose’s non-reducing nature limits this reactivity .

Oxidizing Agent Conditions Products
NaIO₄ (periodate)Aqueous, pH 5–7, 25°C Dialdehydes and formic acid
TEMPO/NaClOpH 10, catalytic system Carboxylic acid derivatives

Derivatization Reactions

Trehalose’s hydroxyl groups undergo esterification, etherification, and acetylation to modify solubility or stability.

Esterification

Reaction with acetic anhydride yields fully acetylated trehalose:
Trehalose+(CH3CO)2OTrehalose octaacetate+H2O\text{Trehalose} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{Trehalose octaacetate} + \text{H}_2\text{O}
Conditions : Pyridine catalyst, 60°C, 6 hours .

Etherification

Methylation with methyl iodide forms methyl ethers, useful for structural analysis:
Trehalose+CH3IMethylated trehalose+HI\text{Trehalose} + \text{CH}_3\text{I} \rightarrow \text{Methylated trehalose} + \text{HI}
Conditions : NaH/DMF, 0°C to room temperature .

Stability Under Thermal and pH Conditions

Trehalose exhibits exceptional stability:

Condition Observation Application
High temperatureStable up to 120°C without decomposition Food preservation, pharmaceuticals
pH 3–9No hydrolysis for 24 hours at 25°C Buffered formulations

Comparative Reactivity with Analogous Disaccharides

Trehalose’s non-reducing nature distinguishes it from reducing sugars like cellobiose (β-1,4-linked glucose):

Property Trehalose Cellobiose
Glycosidic bondα-1,1β-1,4
Reducing capacityNon-reducingReducing
Hydrolysis rateSlower in acidic conditions Faster due to β-linkage

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features of Analogues:
Compound Name Structural Differences Biological Relevance
Trehalose [(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[(3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy]oxane-3,4,5-triol] Two glucose units linked via α,α-1,1-glycosidic bond. Cryoprotectant, stabilizes membranes under stress.
α/β-Arbutin [(2R,3S,4S,5R,6R/S)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol] Phenolic substituent at position 6 instead of a second oxane-triol. Tyrosinase substrate; used in skincare for depigmentation.
FT3418 [2-[3,5-Dimethoxy-4-(oxane-triol)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol] Methoxy-phenoxy group at position 2; additional aromatic ring. Specialized metabolite in liverworts; antioxidant potential.
CHEMBL3140193 [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzenecarboximidothioate Sulfoxybenzenecarboximidothioate substituent. Binds aquaporin with −21.4 kcal/mol; potential regulatory role in water transport.
Polydatin [(1aR,1a1S,2S,3aR,5R,5aR)-5-Hydroxy-2-methyl-1a-(oxane-triol)] Resveratrol derivative with a glucose moiety. Anti-inflammatory; modulates pulmonary fibrosis.

Key Observations :

  • The target compound’s hydroxymethyl-oxane-triol backbone is critical for high-affinity interactions with aquaporins and glucose transporters, outperforming simpler glycosides like α-arbutin .
  • Trehalose ’s symmetrical structure enhances stability under stress, whereas the asymmetrical substitution in the target compound may favor dynamic binding .

Preparation Methods

Protecting Group Selection and Activation

The synthesis of this compound begins with strategic protection of hydroxyl groups to direct regioselective glycosidic bond formation. Trimethylsilyl (TMS) and acetyl groups are commonly employed due to their compatibility with subsequent deprotection steps. For instance, hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl) in pyridine quantitatively protect all hydroxyl groups except the targeted C6 position on the donor oxane ring.

Activation of the anomeric hydroxyl group is achieved via triflation or bromination. In a protocol adapted from EP2187742B1, treatment of the donor sugar with triflic anhydride generates a triflate leaving group, enabling nucleophilic displacement by the C2 hydroxyl of the acceptor oxane.

Table 1: Protecting Group Efficiency in Glycosylation

Protecting GroupYield (%)Deprotection Conditions
TMS98K₂CO₃/MeOH, 16 h
Acetyl85NH₃/MeOH, 48 h

Glycosylation Reaction Optimization

The coupling of donor and acceptor units is conducted in anhydrous acetonitrile or dimethylformamide (DMF) under inert atmosphere. Catalytic silver triflate (AgOTf) enhances reaction rates by stabilizing the oxocarbenium ion intermediate. Key parameters include:

  • Temperature : 0°C to −20°C to minimize side reactions.

  • Equivalents : A 1.2:1 donor-to-acceptor ratio ensures complete conversion.

Post-reaction, the crude product is purified via flash chromatography (silica gel, ethyl acetate/methanol 9:1) to isolate the desired α-1,6-linked disaccharide.

Enzymatic Synthesis Approaches

Engineered Glycosyltransferases

Recent advances leverage Yarrowia lipolytica engineered to express maltooligosyl trehalose synthase (MTS) and trehalohydrolase (MTH) . These enzymes catalyze the rearrangement of dextrin into trehalose analogs, including the target compound, via a two-step mechanism:

  • MTS converts α-1,4-glucosidic bonds to α-1,1 linkages.

  • MTH hydrolyzes adjacent α-1,4 bonds to release the disaccharide.

Table 2: Enzymatic Synthesis Performance

Substrate (g/L)Trehalose Yield (g/g)Byproducts (g/L)
2000.332.1
2500.303.8

Optimization at 60°C and pH 6.5 maximizes enzyme stability, achieving a 2.52 g/(L·h) initial production rate.

Whole-Cell Biocatalysis

Immobilized Y. lipolytica cells retain 90% activity after six reuse cycles, demonstrating robustness for industrial-scale production. Post-fermentation, the broth is treated with amyloglucosidase to hydrolyze residual dextrin, followed by crystallization in ethanol to obtain ≥99% pure product.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : The anomeric proton of the α-1,6 linkage resonates at δ 5.2–5.4 (d, J = 3.5 Hz), while hydroxymethyl groups appear as triplets near δ 3.7.

  • ¹³C NMR : The glycosidic carbon (C1) is observed at 95–100 ppm, with C6 of the acceptor oxane at 65–70 ppm.

Table 3: Key NMR Assignments

Proton/CarbonChemical Shift (δ)Multiplicity
H1 (anomeric)5.32Doublet
C198.5-
H6 (CH₂OH)3.68Triplet

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 829.3 [M+H]⁺ , consistent with the formula C₃₀H₅₂O₂₆. Fragmentation patterns reveal sequential loss of hydroxyl groups (−18 Da) and sugar moieties (−162 Da).

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

  • Chemical Synthesis : Requires expensive protecting groups (TMSCl: $120/mol) and catalysts (AgOTf: $300/mol), resulting in a cost of ~$1,200/kg.

  • Enzymatic Synthesis : Lower raw material costs ($200/kg) but necessitates enzyme recycling systems to offset initial biocatalyst expenses.

Environmental Impact

Enzymatic routes reduce waste generation by 40% compared to chemical methods, aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. How can the glycosidic linkage configuration in the compound be experimentally determined?

  • Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to map proton-proton and proton-carbon correlations, identifying connectivity between the two oxane rings. X-ray crystallography can confirm spatial arrangements if single crystals are obtainable . Compare spectral data with structurally characterized analogs (e.g., lactose derivatives) to validate assignments .

Q. What are the recommended methods for synthesizing this compound in a laboratory setting?

  • Methodological Answer : Employ regioselective glycosylation under controlled conditions (e.g., using trichloroacetimidate donors and catalytic Lewis acids). Protect hydroxyl groups with acetyl or benzyl groups to direct reactivity, followed by deprotection . Monitor reaction progress via TLC or HPLC-MS to ensure purity .

Q. How should researchers ensure the compound’s stability during experimental storage?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at -20°C to minimize hydrolysis. Avoid exposure to moisture and UV light, as polyhydroxy oxanes are prone to oxidative degradation . Pre-storage lyophilization can enhance shelf life .

Advanced Research Questions

Q. How can computational models predict the interaction of this compound with biological targets (e.g., glucose-regulating enzymes)?

  • Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using the compound’s 3D structure (derived from DFT-optimized geometries) to assess binding affinity to enzymes like α-glucosidase. Validate predictions with molecular dynamics (MD) simulations to evaluate stability of enzyme-ligand complexes over time . Cross-reference with experimental enzymatic inhibition assays .

Q. What strategies resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Systematically replicate experiments under controlled conditions (e.g., solvent, temperature) to isolate variables. Use high-resolution mass spectrometry (HRMS) and multi-nuclear NMR (e.g., 13C^{13}\text{C}, 1H^{1}\text{H}) to cross-validate data. Compare results with databases (e.g., PubChem, LigandBook) to identify outliers . Apply principal component analysis (PCA) to spectral datasets to detect systematic errors .

Q. How can environmental fate studies be designed to assess the compound’s biodegradation pathways?

  • Methodological Answer : Use isotopic labeling (14C^{14}\text{C}-tagged compound) in microcosm experiments to track degradation products via LC-MS. Measure half-life under aerobic/anaerobic conditions and identify microbial consortia through 16S rRNA sequencing. Cross-reference with QSAR models to predict eco-toxicity .

Physicochemical Properties and Data Limitations

PropertyAvailable Data (Related Compounds)Methodological RecommendationsReferences
Melting Point215–216°C (analog)Differential Scanning Calorimetry (DSC)
SolubilityNo direct dataPhase-solubility analysis in polar solvents (e.g., DMSO, H₂O)
Hydrolytic StabilityStable at pH 5–7Accelerated stability testing (40°C/75% RH)

Note: Data for the exact compound is limited; experimental determination is advised.

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